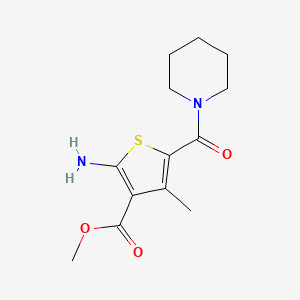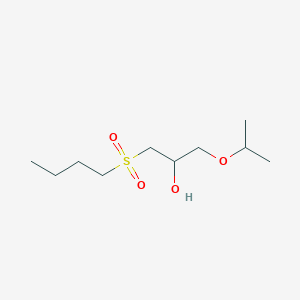![molecular formula C18H27N3O4S B5091228 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)
1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine, also known as MPSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPSP is a piperazine derivative that has shown promise as a tool for investigating various biological processes and has been used in a range of research studies. In
Mecanismo De Acción
The mechanism of action of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is not fully understood, but it is believed to act as a partial agonist of GPCRs. 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to bind to the same site as other ligands, such as dopamine and serotonin, and can modulate their activity. 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has also been shown to have a high affinity for certain GPCRs, such as the serotonin 5-HT1A receptor, which makes it a valuable tool for investigating the role of these receptors in various physiological processes.
Biochemical and Physiological Effects:
1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR it is acting on. For example, 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has also been shown to have anxiolytic and antidepressant effects, which may be due to its interaction with the 5-HT1A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine in lab experiments is its high affinity for certain GPCRs, which makes it a valuable tool for investigating the role of these receptors in various physiological processes. 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is also relatively easy to synthesize, which makes it more accessible to researchers. However, there are also some limitations to using 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine in lab experiments. For example, the mechanism of action of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine. One area of research is to further investigate the mechanism of action of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine and its interactions with various GPCRs. Another area of research is to explore the potential therapeutic applications of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine, such as in the treatment of anxiety and depression. Additionally, there is potential for the development of new ligands based on the structure of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine, which could have improved selectivity and efficacy. Overall, 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is a valuable tool for investigating the role of GPCRs in various physiological processes, and further research on this compound has the potential to lead to new insights and therapeutic interventions.
Métodos De Síntesis
The synthesis of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine involves several steps, starting with the reaction of 2-methyl-4-nitrophenol with 1-pyrrolidinepropanesulfonic acid in the presence of a base. The resulting intermediate is then reacted with 1-methylpiperazine and 2-chloroacetyl chloride to yield the final product. The synthesis of 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been widely used in scientific research for its potential applications in investigating various biological processes. One of the key areas of research where 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been used is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a critical role in many physiological processes, including neurotransmission, hormone signaling, and immune response. 1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine has been used as a tool for studying the structure and function of GPCRs, as well as for identifying new ligands that can modulate their activity.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-15-13-16(26(23,24)21-7-3-4-8-21)5-6-17(15)25-14-18(22)20-11-9-19(2)10-12-20/h5-6,13H,3-4,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILPGAUQFIDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazino)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)




![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)

![2-methyl-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5091226.png)
![3-(4-bromophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5091227.png)
![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)